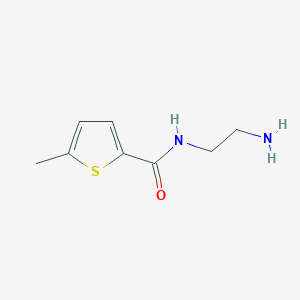

N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide

Vue d'ensemble

Description

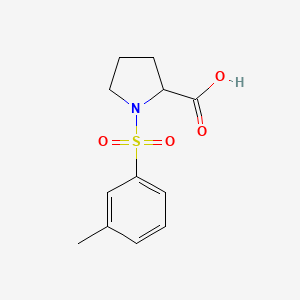

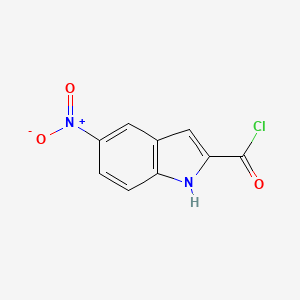

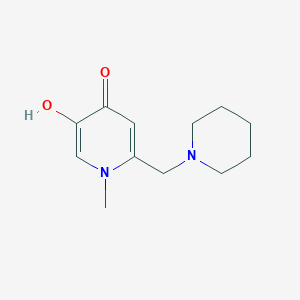

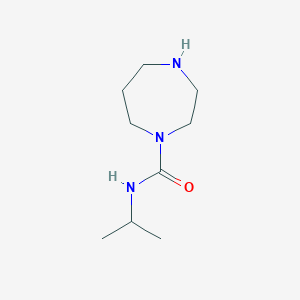

“N-(2-Aminoethyl)-5-methylthiophene-2-carboxamide” likely belongs to a class of organic compounds known as carboxamides, which are characterized by a functional group with the structure R-C(=O)NR’R’‘, where R, R’, and R’’ can be a variety of atoms and groups of atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and an amide functional group attached to the 2-position of the thiophene ring .Applications De Recherche Scientifique

Synthesis and Radio Sensitization

One significant application involves the synthesis of nitrothiophenes with various substituents, including N-(2-aminoethyl) side chains, for evaluation as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown potential in radiosensitizing hypoxic mammalian cells, highlighting their utility in enhancing radiotherapy's effectiveness in cancer treatment. However, the application is limited by systemic toxicity at higher doses (Threadgill et al., 1991).

Potential in PET Imaging

Another application is in the development of positron emission tomography (PET) imaging tracers. The synthesis and radiolabeling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, aiming to investigate monoamine oxidase B (MAO-B) related neuropsychiatric diseases, demonstrates the compound's potential in medical imaging and diagnostics (Beer et al., 1995).

Anticonvulsant Activity

Research on Schiff bases of 2-aminothiophenes has shown anticonvulsant activity, indicating potential therapeutic applications in managing seizure disorders. These findings, supported by both experimental and in silico studies, suggest a promising avenue for developing new anticonvulsant drugs (Kunda et al., 2013).

Enzyme Inhibition for Therapeutic Targets

The synthesis of derivatives like N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide reveals research applications in enzyme inhibition, which is critical for identifying new therapeutic targets. These studies demonstrate the compound's versatility in medicinal chemistry, particularly in designing inhibitors for enzymes like cathepsins, which play crucial roles in various diseases (Kan, 2015).

Dyeing Polyester Fibers and Biological Activities

Additionally, the compound's derivatives have been synthesized for applications in dyeing polyester fibers, where they exhibit high efficiency and potential antimicrobial and antitumor activities. This highlights the compound's utility beyond biomedical applications, extending into materials science and engineering (Khalifa et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2-aminoethyl)-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-2-3-7(12-6)8(11)10-5-4-9/h2-3H,4-5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOHBCRUBPHHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)